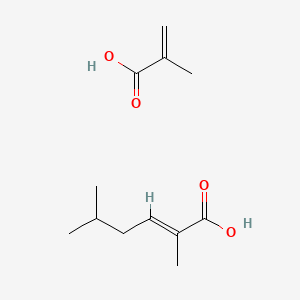
(E)-2,5-dimethylhex-2-enoic acid;2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethylhex-2-enoic acid and 2-methylprop-2-enoic acid are organic compounds that belong to the class of carboxylic acids. These compounds are characterized by the presence of a carboxyl group (-COOH) and double bonds within their carbon chains. They are used in various chemical reactions and have applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-dimethylhex-2-enoic acid can be synthesized through the decarboxylation of 2,2-dimethylhexane. This reaction typically requires a catalyst and involves the removal of a carboxyl group from the molecule . The reaction conditions include high temperatures and the presence of a suitable catalyst to facilitate the decarboxylation process.
The acetone cyanohydrin is converted to methacrylamide sulfate using sulfuric acid, which is then hydrolyzed to methacrylic acid . Another method involves the oxidation of isobutylene to methacrolein, followed by further oxidation to methacrylic acid .
Industrial Production Methods
Industrial production of 2,5-dimethylhex-2-enoic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methacrylic acid is produced on an industrial scale primarily through the acetone cyanohydrin route, which is widely used due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-dimethylhex-2-enoic acid and 2-methylprop-2-enoic acid undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert these acids to their corresponding alcohols.
Substitution: These compounds can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but generally involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
2,5-dimethylhex-2-enoic acid and 2-methylprop-2-enoic acid have diverse applications in scientific research:
Biology: They are studied for their potential biological activities and interactions with biological molecules.
Wirkmechanismus
The mechanism of action of these compounds involves their interaction with molecular targets and pathways within biological systems. For example, methacrylic acid can polymerize to form poly(methyl methacrylate), which is used in various applications due to its stability and biocompatibility . The specific molecular targets and pathways depend on the context of their use and the specific reactions they undergo.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-dimethylhex-5-enoic acid: Similar in structure but differs in the position of the double bond and methyl groups.
Pentenoic acids: These acids have similar carbon chain lengths but differ in the position of the double bond and functional groups.
Uniqueness
2,5-dimethylhex-2-enoic acid and 2-methylprop-2-enoic acid are unique due to their specific structural features and reactivity. Methacrylic acid, in particular, is notable for its ability to polymerize and form stable polymers used in various applications .
Eigenschaften
Molekularformel |
C12H20O4 |
|---|---|
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
(E)-2,5-dimethylhex-2-enoic acid;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C8H14O2.C4H6O2/c1-6(2)4-5-7(3)8(9)10;1-3(2)4(5)6/h5-6H,4H2,1-3H3,(H,9,10);1H2,2H3,(H,5,6)/b7-5+; |
InChI-Schlüssel |
BVRCPZJGPJNISF-GZOLSCHFSA-N |
Isomerische SMILES |
CC(C)C/C=C(\C)/C(=O)O.CC(=C)C(=O)O |
Kanonische SMILES |
CC(C)CC=C(C)C(=O)O.CC(=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


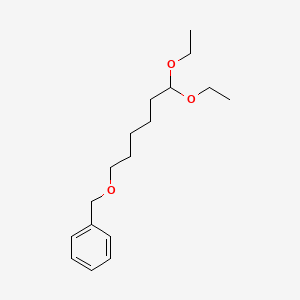
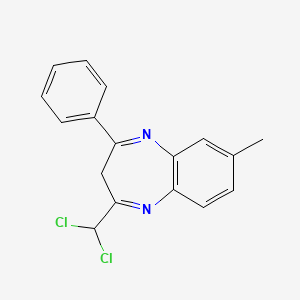
![N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14166199.png)
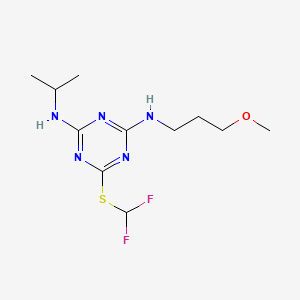

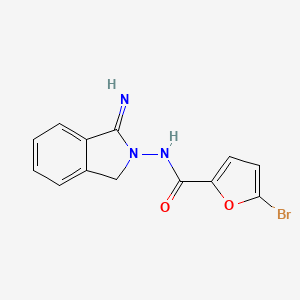
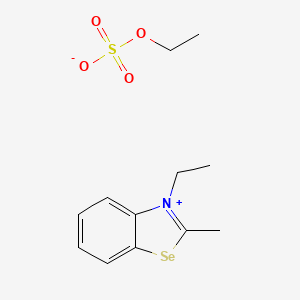

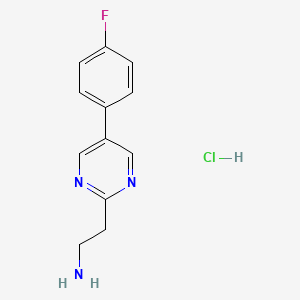
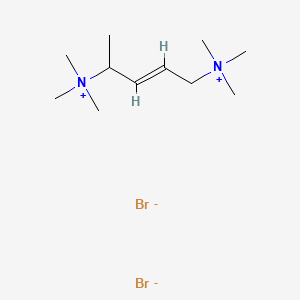
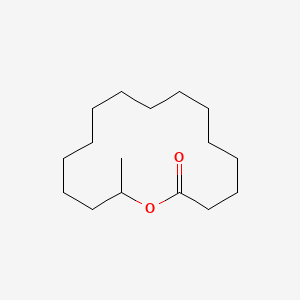
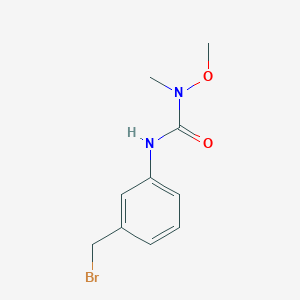
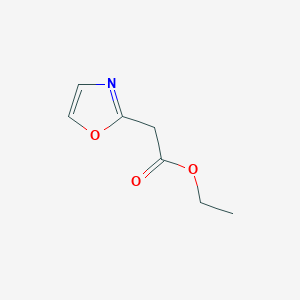
![3-amino-N-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14166248.png)
